molecular formula C5H9N3O B2960238 (5-amino-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1224888-30-5

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2960238
CAS No.: 1224888-30-5
M. Wt: 127.147
InChI Key: ZTKXEYGIPCXWTN-UHFFFAOYSA-N
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Description

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pyrazole ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-methyl-3-formyl-1H-pyrazole with ammonia under acidic conditions[_{{{CITATION{{{2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino ...](https://link.springer.com/article/10.1134/S1070428024010160). The reaction typically involves heating the reactants in an alcohol solvent, such as methanol or ethanol, to facilitate the formation of the desired product[{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry or microwave-assisted synthesis to improve yield and reduce reaction times[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

Chemical Reactions Analysis

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-amino-1-methyl-1H-pyrazol-3-one .

  • Reduction: The amino group can be reduced to form an amine, leading to the production of 5-amino-1-methyl-1H-pyrazol-3-ylmethylamine .

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride .

  • Substitution: Nucleophiles such as halides (e.g., chlorine, bromine) and sulfonates (e.g., tosylates) are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 5-amino-1-methyl-1H-pyrazol-3-one

  • Reduction: 5-amino-1-methyl-1H-pyrazol-3-ylmethylamine

  • Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.

  • Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: can be compared with other pyrazole derivatives, such as pyrazole , 3,5-dimethylpyrazole , and 5-amino-1H-pyrazole . While these compounds share the pyrazole core, the presence of the amino and hydroxyl groups in This compound provides unique chemical and biological properties that distinguish it from its analogs.

Comparison with Similar Compounds

  • Pyrazole

  • 3,5-Dimethylpyrazole

  • 5-Amino-1H-pyrazole

  • 3-Methyl-1H-pyrazole

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Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKXEYGIPCXWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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